molecular formula C22H25FN6O4S B560049 CZC-25146 CAS No. 1191911-26-8

CZC-25146

货号 B560049
CAS 编号: 1191911-26-8
分子量: 488.5
InChI 键: XXHHOTZUJIXPJX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CZC-25146 is a potent and selective inhibitor of leucine-rich repeat kinase 2 (LRRK2) with IC50 values of 4.76 nM and 6.87 nM for human wild type LRRK2 and G2019S LRRK2, respectively . It also inhibits PLK4, GAK, TNK1, CAMKK2, and PIP4K2C .


Molecular Structure Analysis

The molecular formula of this compound is C22H25FN6O4S, and its molecular weight is 488.54 . The formal name is N-[2-[[5-fluoro-2-[[2-methoxy-4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]phenyl]-methanesulfonamide .


Chemical Reactions Analysis

This compound is known to inhibit several kinases including PLK4, GAK, TNK1, CAMKK2, and PIP4K2C . It prevents mutant LRRK2-induced injury of neurons in vitro .


Physical And Chemical Properties Analysis

This compound is a crystalline solid that is soluble to 100 mM in DMSO . It is stable if stored as directed and should be protected from light and heat .

科学研究应用

帕金森病研究

CZC-25146: 是一种有效的LRRK2(富含亮氨酸重复序列激酶2)抑制剂,与帕金森病的发病机制有关 . 该化合物已被证明可以控制LRRK2的生物活性,使其成为研究该激酶在神经退行性过程中的作用的宝贵工具。

神经保护研究

这种抑制剂已被证明能够预防突变型LRRK2诱导的培养啮齿动物和人类神经元损伤 . 这表明它在开发针对涉及神经元损伤和死亡的疾病的神经保护策略方面具有潜在的应用前景。

激酶选择性分析

This compound对其他激酶(如PLK4、GAK、TNK1、CAMKK2和PIP4K2C)表现出选择性 . 这种选择性特征使其成为激酶研究的优秀候选者,帮助科学家了解LRRK2调节的特定生物学途径。

磷酸化和去磷酸化应用

作为一种小分子抑制剂,this compound主要用于涉及磷酸化和去磷酸化过程的应用 . 这些是调节蛋白质功能和信号通路的关键翻译后修饰。

细胞损伤和死亡机制研究

该化合物被发现能以显着功效缓解G2019S LRRK2诱导的原代啮齿动物皮质神经元和人类神经元模型的细胞损伤和死亡 . 这种应用对于理解细胞损伤机制和开发治疗干预措施至关重要。

药物发现和开发

鉴于其有效的抑制作用和LRRK2在帕金森病中的作用,this compound在旨在治疗神经退行性疾病的药物发现工作中充当先导化合物 . 它在减轻神经元疾病相关毒性方面的功效使其成为进一步药物开发的有希望的候选者。

体内

In vivo studies of Czc-25146 have been conducted in animal models to assess its potential therapeutic applications. These studies have found that this compound has anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been found to have potential applications in the treatment of neurological disorders, such as Parkinson’s disease and Alzheimer’s disease.

体外

In vitro studies of Czc-25146 have been conducted to assess its potential therapeutic applications. These studies have found that this compound has anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been found to have potential applications in the treatment of neurological disorders, such as Parkinson’s disease and Alzheimer’s disease.

生物活性

Czc-25146 has been found to possess a wide range of biological activities. It has been found to have anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been found to have potential applications in the treatment of neurological disorders, such as Parkinson’s disease and Alzheimer’s disease.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in both in vivo and in vitro experiments. These studies have found that this compound has anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been found to have potential applications in the treatment of neurological disorders, such as Parkinson’s disease and Alzheimer’s disease.

实验室实验的优点和局限性

The advantages of using Czc-25146 in laboratory experiments include its ease of synthesis, its ability to target multiple pathways, and its wide range of biological activities. The limitations of using this compound in laboratory experiments include the lack of understanding of its exact mechanism of action and the potential for toxicity at higher concentrations.

未来方向

The potential future directions of Czc-25146 research include further exploration of its mechanism of action and its potential therapeutic applications. Additionally, further studies should be conducted to assess its potential for toxicity and its ability to target multiple pathways. Additionally, further studies should be conducted to assess its potential for drug delivery and its ability to be used as a prodrug. Finally, further studies should be conducted to assess its potential for use in combination therapies and its ability to be used in combination with other drugs.

合成方法

Czc-25146 is synthesized using a series of reactions that involve the use of organic solvents and catalysts. The reaction is carried out in a two-step process, in which the first step involves the synthesis of the desired compound and the second step involves the purification of the compound. The synthesis of this compound is relatively simple and can be performed in a laboratory setting with minimal equipment.

安全和危害

CZC-25146 is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

生化分析

Biochemical Properties

Czc-25146 plays a crucial role in biochemical reactions, particularly as an inhibitor of LRRK2 . It interacts with enzymes such as PLK4, GAK, TNK1, CAMKK2, and PIP4K2C . The nature of these interactions is primarily inhibitory, with this compound acting as a potent, reversible, and ATP-competitive inhibitor .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by preventing mutant LRRK2-induced injury of neurons in vitro . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds with biomolecules, inhibits enzymes, and induces changes in gene expression . Its mechanism of action primarily involves inhibiting the activity of LRRK2, a kinase involved in Parkinson’s disease .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound has shown stability and long-term effects on cellular function . It has limited blood-brain barrier penetration .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . At a dosage of 250 mg/kg, it reduces the ATZ polymer levels in over-expressing human polymeric ATZ mice

Metabolic Pathways

Given its role as a LRRK2 inhibitor, it likely interacts with enzymes or cofactors involved in the metabolic pathways of this kinase .

Transport and Distribution

It exhibits relatively good pharmacokinetic properties and an extensive distribution throughout the animal body following intravenous injection into mice .

属性

IUPAC Name

N-[2-[[5-fluoro-2-(2-methoxy-4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN6O4S/c1-32-20-13-15(29-9-11-33-12-10-29)7-8-19(20)26-22-24-14-16(23)21(27-22)25-17-5-3-4-6-18(17)28-34(2,30)31/h3-8,13-14,28H,9-12H2,1-2H3,(H2,24,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXHHOTZUJIXPJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N2CCOCC2)NC3=NC=C(C(=N3)NC4=CC=CC=C4NS(=O)(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What is the mechanism of action of CZC-25146?

A: this compound is a potent and selective inhibitor of Leucine-rich repeat kinase-2 (LRRK2) kinase activity. [, ] While the exact mechanism linking LRRK2 to AATD is still under investigation, studies suggest that this compound exerts its therapeutic effect by inhibiting LRRK2 kinase activity, subsequently inducing autophagy and reducing the accumulation of misfolded alpha-1 antitrypsin (AAT) protein, known as polymers, in hepatocytes. []

Q2: What evidence supports the use of this compound in treating AATD?

A: Preclinical studies using both in vitro and in vivo models have provided promising results. In a study using patient-derived induced pluripotent stem cells (iPSCs) and a CHO cell model of AATD, this compound effectively reduced polymer load, increased the secretion of functional AAT, and decreased the production of inflammatory cytokines. [] Furthermore, in a mouse model of AATD, this compound treatment significantly reduced liver polymer accumulation without causing noticeable toxicity. []

Q3: Has this compound shown efficacy in models of other diseases?

A: Beyond AATD, this compound has demonstrated neuroprotective properties in models of Parkinson’s disease (PD). In a study utilizing C. elegans expressing mutant LRRK2, administration of this compound provided dose-dependent neuroprotection against dopaminergic neurodegeneration. [] Similarly, this compound successfully prevented mutant LRRK2-induced injury in both rodent and human neuronal cultures. []

Q4: What are the limitations of current research on this compound?

A: While preclinical data on this compound appears promising, further research is needed to determine its safety and efficacy in humans. Additionally, research utilizing iPSC-derived neurons carrying a common LRRK2 risk allele highlights the inherent variability in studying idiopathic diseases. [] This suggests future studies may need to adopt approaches similar to large genome-wide association studies to obtain sufficient statistical power. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。